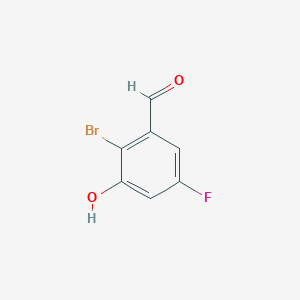

2-Bromo-5-fluoro-3-hydroxybenzaldehyde

Beschreibung

BenchChem offers high-quality 2-Bromo-5-fluoro-3-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoro-3-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-fluoro-3-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-7-4(3-10)1-5(9)2-6(7)11/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVGUCSCVRXGNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Br)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde

An In-depth Technical Guide to the Predicted Chemical Properties of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde

Preamble: Navigating the Frontier of Synthetic Chemistry

In the landscape of drug discovery and materials science, substituted benzaldehydes are foundational scaffolds of immense value. Their utility as versatile intermediates stems from the rich and tunable reactivity of the aromatic ring and the electrophilic aldehyde functionality. This guide focuses on a specific, sparsely documented molecule: 2-Bromo-5-fluoro-3-hydroxybenzaldehyde . As of this writing, dedicated experimental data for this compound is not prevalent in publicly accessible literature.

Therefore, this document deviates from a standard data report. Instead, it serves as a predictive guide, leveraging established principles of physical organic chemistry and a comprehensive analysis of structurally analogous compounds. By dissecting the electronic and steric interplay of the bromo, fluoro, and hydroxy substituents, we will construct a robust, theoretical framework to anticipate the physicochemical properties, reactivity, and synthetic strategy for this molecule. This approach is designed for researchers and drug development professionals who operate at the edge of known chemical space, where predicting the behavior of novel compounds is a critical first step toward innovation.

Section 1: Predicted Physicochemical and Spectroscopic Profile

The properties of a molecule are dictated by its structure. For 2-Bromo-5-fluoro-3-hydroxybenzaldehyde, the combination of a halogen at the 2-position, a hydroxyl group at the 3-position, and another halogen at the 5-position creates a unique electronic and steric environment. The following properties are predicted based on its structure and data from related compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |

| Molecular Formula | C₇H₄BrFO₂ | Derived from the chemical structure. |

| Molecular Weight | 219.01 g/mol | Calculated from the atomic weights of the constituent elements.[1] |

| Appearance | White to pale yellow/brown solid | Analogous substituted benzaldehydes, such as 2-Bromo-5-hydroxybenzaldehyde, are typically solids at room temperature.[2] |

| Melting Point | 125-140 °C (Estimated) | This is an estimation. For comparison, 2-Bromo-5-hydroxybenzaldehyde has a melting point of 130-135 °C.[2] The introduction of fluorine may alter crystal packing and slightly modify the melting point. |

| Solubility | Soluble in Dichloromethane, Chloroform, Ethyl Acetate; Sparingly soluble in water. | Halogenated aromatic compounds exhibit increased lipophilicity. Solubility in polar aprotic and chlorinated solvents is expected, similar to its non-fluorinated analogue.[2] |

| pKa (Phenolic OH) | ~7.5 - 8.5 (Estimated) | The parent 3-hydroxybenzaldehyde has a pKa around 8.8. The strong electron-withdrawing inductive effects of the ortho-bromo and para-fluoro substituents are expected to stabilize the conjugate base, thereby increasing the acidity of the phenolic proton (lowering the pKa).[3] |

Section 2: A Proposed Synthetic Strategy

A direct, documented synthesis for 2-Bromo-5-fluoro-3-hydroxybenzaldehyde is not currently available. However, a logical and efficient pathway can be proposed based on established electrophilic aromatic substitution reactions. The most plausible approach involves the selective bromination of a commercially available precursor, 5-fluoro-3-hydroxybenzaldehyde.

The core principle of this strategy hinges on the directing effects of the substituents. The hydroxyl group is a powerful activating, ortho, para-director. The fluorine atom is a deactivating, but also ortho, para-director. The aldehyde is a strongly deactivating, meta-director.[3] In 5-fluoro-3-hydroxybenzaldehyde, the positions ortho to the powerfully activating hydroxyl group are C2 and C4. The C2 position is the most sterically accessible and electronically activated, making it the prime target for electrophilic bromination.

Conceptual Protocol: Electrophilic Bromination

This protocol is a conceptualization and must be optimized under controlled laboratory conditions.

Step 1: Dissolution of Starting Material

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 5-fluoro-3-hydroxybenzaldehyde (1.0 eq).

-

Dissolve the starting material in a suitable solvent, such as dichloromethane (CH₂Cl₂) or acetic acid. Using a chlorinated solvent is advantageous as it is inert and easy to remove post-reaction.[4]

Step 2: Bromination

-

Cool the solution to 0-5 °C using an ice bath to control the exothermicity of the reaction.

-

Slowly add a solution of bromine (Br₂) (1.0-1.1 eq) in the same solvent dropwise via the dropping funnel over 30-60 minutes. The slight excess of bromine ensures complete conversion of the starting material.

-

Causality: The reaction is performed at a low temperature to minimize potential side reactions, such as over-bromination. The slow addition of bromine maintains a low concentration of the electrophile, enhancing selectivity for the most activated position (C2).[5]

Step 3: Reaction Monitoring and Quenching

-

Allow the reaction to stir at low temperature or gradually warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, the reaction can be quenched by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

Step 4: Work-up and Purification

-

If using an organic solvent, perform a liquid-liquid extraction. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product. A non-polar/polar solvent system like hexane/ethyl acetate would be appropriate for chromatography.

Section 3: Predicted Chemical Reactivity

The reactivity of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde is governed by the electronic contributions of its three functional groups.

-

Aldehyde (-CHO): A strongly deactivating, meta-directing group due to its electron-withdrawing inductive (-I) and resonance (-M) effects. It is the primary site for nucleophilic addition.[3]

-

Hydroxyl (-OH): A strongly activating, ortho, para-directing group due to its powerful electron-donating resonance (+M) effect.[3]

-

Bromo (-Br) & Fluoro (-F): Both are deactivating via their strong -I effects but are ortho, para-directing due to their weaker +M effects.[3]

Electrophilic Aromatic Substitution

The regiochemical outcome of further substitution is determined by the most powerful activating group, the hydroxyl substituent. The positions ortho (C2, C4) and para (C6) to the -OH group are activated.

-

The C2 position is already occupied by bromine.

-

The C6 position is sterically hindered by the adjacent aldehyde group.

-

Therefore, the C4 position is the most likely site for subsequent electrophilic attack (e.g., nitration, halogenation).

Nucleophilic Addition at the Carbonyl

The aldehyde's carbonyl carbon is electrophilic. The presence of three electron-withdrawing groups (-Br, -F, -CHO) on the ring enhances this electrophilicity. Consequently, 2-Bromo-5-fluoro-3-hydroxybenzaldehyde is predicted to be more reactive towards nucleophiles (e.g., Grignard reagents, organolithiums, Wittig reagents) than less substituted analogues like 3-hydroxybenzaldehyde.

Section 4: The Strategic Role of Fluorine in Drug Development

The inclusion of a fluorine atom in a potential drug candidate is a deliberate and strategic choice made by medicinal chemists to optimize molecular properties.[6] Its unique characteristics—small size (van der Waals radius of 1.47 Å) and high electronegativity—can profoundly influence a molecule's biological activity.[6][7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol). Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability.[8]

-

Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, enhancing binding affinity and potency.[6] Its ability to increase the hydrophobicity of a molecule can also aid penetration into hydrophobic protein pockets.[9]

-

Membrane Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.

For 2-Bromo-5-fluoro-3-hydroxybenzaldehyde, the presence of the fluorine atom makes it an attractive scaffold for the synthesis of novel inhibitors or probes where metabolic stability and target engagement are critical design parameters.

Section 5: Inferred Safety & Handling Precautions

No specific Material Safety Data Sheet (MSDS) exists for 2-Bromo-5-fluoro-3-hydroxybenzaldehyde. Therefore, it must be handled with extreme caution, assuming it possesses hazards similar to or greater than its structural analogues.

-

Acute Toxicity: Analogues like 2-Bromo-5-hydroxybenzaldehyde are classified as harmful if swallowed (GHS Category 4).[10][11]

-

Irritation: Related halogenated benzaldehydes are known to cause serious skin and eye irritation and may cause respiratory irritation.[1][12]

-

Environmental Hazard: 2-Bromo-5-hydroxybenzaldehyde is very toxic to aquatic life.[10][11]

Mandatory Handling Protocol:

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek immediate medical attention.[13]

-

All waste must be disposed of as hazardous chemical waste in accordance with institutional and governmental regulations.

Section 6: Conclusion and Future Outlook

2-Bromo-5-fluoro-3-hydroxybenzaldehyde represents a molecule of significant potential, situated at the confluence of several key functional groups valued in synthetic chemistry. While this guide provides a robust theoretical and predictive framework for its properties and reactivity, it underscores the necessity for empirical validation. The proposed synthetic route offers a logical starting point for its preparation. Future experimental work should focus on confirming its structure via NMR, IR, and mass spectrometry, and accurately determining its physicochemical properties. As a fluorinated building block, it holds promise for applications in medicinal chemistry, where its unique electronic profile can be exploited to design next-generation therapeutics.

References

A comprehensive list of sources consulted for this technical guide is provided below. All links have been verified for accessibility.

-

PubChem. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

-

d'A Rocha Gonsalves, A. M., et al. (1997). 2-Bromo-5-hydroxybenzaldehyde. ResearchGate. Retrieved from [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Taylor & Francis Online. Retrieved from [Link]

-

ResearchGate. (2025). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. Request PDF. Retrieved from [Link]

-

Henary, M., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (2019). 2-BROMO-5-HYDROXYBENZALDEHYDE Safety Data Sheet. Retrieved from [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Retrieved from [Link]

-

Patel, M. N., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research. Retrieved from [Link]

-

Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Retrieved from [Link]

Sources

- 1. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inhancetechnologies.com [inhancetechnologies.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lobachemie.com [lobachemie.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Bromo-5-fluoro-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde, a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. While specific literature on this exact molecule is emerging, this document synthesizes available data, proposes synthetic strategies based on established chemical principles, and explores potential applications by drawing parallels with structurally related compounds.

Core Molecular Attributes

2-Bromo-5-fluoro-3-hydroxybenzaldehyde is a unique trifunctionalized benzene ring, incorporating a bromine atom, a fluorine atom, and a hydroxyl group, in addition to the aldehyde functionality. This distinct substitution pattern offers a versatile scaffold for the synthesis of complex molecular architectures.

Physicochemical Properties

Below is a table summarizing the key identifiers and calculated properties for 2-Bromo-5-fluoro-3-hydroxybenzaldehyde.

| Property | Value | Source |

| CAS Number | 1807143-47-0 | Commercial Supplier Data |

| Molecular Formula | C₇H₄BrFO₂ | Calculated |

| Molecular Weight | 219.01 g/mol | PubChem (for isomer)[1] |

| IUPAC Name | 2-Bromo-5-fluoro-3-hydroxybenzaldehyde | IUPAC Nomenclature |

Note: Experimental physical properties such as melting point, boiling point, and solubility are not yet widely reported in the literature for this specific isomer. However, related compounds such as 2-Bromo-5-hydroxybenzaldehyde have a melting point in the range of 130-135°C, suggesting that the title compound is a solid at room temperature.[2]

Synthesis and Reaction Chemistry

A definitive, peer-reviewed synthesis for 2-Bromo-5-fluoro-3-hydroxybenzaldehyde has not been prominently published. However, a plausible and efficient synthetic route can be proposed based on well-established methodologies for the functionalization of aromatic rings. The following represents a logical, multi-step synthesis starting from commercially available precursors.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 3-fluoro-5-hydroxybenzaldehyde, involving a regioselective bromination.

Caption: Proposed synthetic workflow for 2-Bromo-5-fluoro-3-hydroxybenzaldehyde.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure derived from the synthesis of similar compounds, such as the bromination of other substituted phenols.[2]

Step 1: Bromination of 3-Fluoro-5-hydroxybenzaldehyde

-

To a solution of 3-fluoro-5-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 2-Bromo-5-fluoro-3-hydroxybenzaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are pivotal building blocks in the synthesis of a wide array of pharmaceutical agents. The unique combination of substituents in 2-Bromo-5-fluoro-3-hydroxybenzaldehyde makes it a promising intermediate for creating novel compounds with potential therapeutic activities.

Scaffold for Biologically Active Molecules

The aldehyde group serves as a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The hydroxyl and bromo-substituents can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular diversity.

Based on the applications of structurally similar compounds like 2-Bromo-5-hydroxybenzaldehyde, this molecule is a potential precursor for the synthesis of:

-

PDE4 Inhibitors: Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibitors are used to treat inflammatory diseases such as asthma and COPD.[3]

-

Bcl-xL Inhibitors: B-cell lymphoma-extra large (Bcl-xL) is an anti-apoptotic protein that is often overexpressed in cancer cells. Inhibitors of Bcl-xL can induce apoptosis in malignant cells.[3]

-

Novel Heterocyclic Compounds: The functional groups on the ring can be used to construct various heterocyclic systems, which are common motifs in many approved drugs.

Caption: Potential applications of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde in drug discovery.

Safety and Handling

Hazard Identification and Personal Protective Equipment (PPE)

| Hazard Category | Description | Recommended PPE |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[4] | Lab coat, chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles. |

| Skin Corrosion/Irritation | May cause skin irritation.[5] | Lab coat, gloves. |

| Eye Damage/Irritation | May cause serious eye irritation.[5] | Safety glasses or goggles. |

| Respiratory Sensitization | May cause respiratory irritation.[5] | Use in a well-ventilated area or a chemical fume hood. |

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Avoid contact with strong oxidizing agents.

Conclusion

2-Bromo-5-fluoro-3-hydroxybenzaldehyde is a chemical intermediate with considerable potential in the field of organic synthesis and drug discovery. Its trifunctionalized aromatic core provides a versatile platform for the development of novel therapeutic agents. While further research is needed to fully characterize its properties and reactivity, the synthetic strategies and potential applications outlined in this guide provide a solid foundation for researchers and scientists working in this area.

References

-

PubChem. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. [Link]

-

Loba Chemie. 2-BROMO-5-HYDROXYBENZALDEHYDE Safety Data Sheet. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde

Introduction: The Critical Role of Solubility in Synthetic and Medicinal Chemistry

2-Bromo-5-fluoro-3-hydroxybenzaldehyde is an intricately functionalized aromatic aldehyde of significant interest to the scientific community, particularly those in drug discovery and materials science. Its substituted benzene ring, featuring an aldehyde, a hydroxyl group, a bromine atom, and a fluorine atom, offers multiple reaction sites for the synthesis of complex molecules and novel chemical entities. The utility of such a precursor is, however, fundamentally governed by its behavior in solution.

Solubility is a critical physicochemical parameter that dictates the feasibility of a reaction, influences purification strategies like crystallization, and is a cornerstone of formulation development for pharmaceutical agents. A comprehensive understanding of a compound's solubility profile in various organic solvents is not merely academic; it is a practical necessity for optimizing reaction kinetics, improving yields, and ensuring the seamless transition from laboratory-scale synthesis to process chemistry.

This technical guide provides a detailed examination of the solubility characteristics of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde. Recognizing the current scarcity of published quantitative data for this specific molecule, this document is structured to empower the research scientist by:

-

Providing a robust theoretical framework for predicting solubility based on molecular structure.

-

Presenting available data from close structural analogs.

-

Detailing an authoritative, field-proven experimental protocol for the empirical determination of thermodynamic solubility.

Molecular Profile and Theoretical Solubility Considerations

The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[1] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde offers a fascinating interplay of these forces.

Chemical Structure:

(Simplified 2D representation)

-

Polar Functional Groups: The molecule possesses a polar aldehyde group (-CHO) and a hydroxyl group (-OH). The oxygen of the aldehyde and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. The hydrogen of the hydroxyl group is a strong hydrogen bond donor. These groups impart significant polarity to the molecule.

-

Aromatic System: The benzene ring is a large, nonpolar surface area that favors interactions with other aromatic or nonpolar solvents through van der Waals forces and potential π-π stacking.

-

Halogen Substituents: The bromine and fluorine atoms are electronegative, contributing to the molecule's overall dipole moment. Their presence also increases the molecular weight and van der Waals surface area.

Predicted Solubility Behavior:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the compound's hydroxyl group, strong hydrogen bonding interactions are expected, likely leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): These solvents are polar and can act as hydrogen bond acceptors. They should effectively solvate the polar regions of the molecule, particularly the aldehyde and hydroxyl groups, suggesting moderate to high solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The large, polar functional groups on the benzaldehyde will likely hinder its solubility in highly nonpolar solvents. However, solubility in an aromatic solvent like toluene may be slightly enhanced due to potential π-π interactions with the benzene ring.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Data from a close structural analog suggests good solubility, likely due to a favorable balance of being able to interact with the polar functional groups without the high energetic cost of disrupting a strong hydrogen-bonding network like water.

Solubility Profile of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde

As of the date of this guide, specific quantitative solubility data for 2-Bromo-5-fluoro-3-hydroxybenzaldehyde (CAS: 1807143-47-0) is not widely available in published literature. However, data for the structurally similar compound, 2-Bromo-5-hydroxybenzaldehyde (CAS: 2973-80-0), provides a valuable qualitative baseline.[2] The primary difference is the absence of the fluorine atom at the 5-position. Fluorine is highly electronegative but small, so its impact on solubility in organic solvents may be moderate, but should always be confirmed experimentally.

The following table summarizes the known qualitative data for the analog and provides a predictive framework for the target compound. It is intended to serve as a template for researchers to populate with empirically determined values.

Table 1: Solubility Data Summary

| Solvent | Solvent Class | Reported Solubility of 2-Bromo-5-hydroxybenzaldehyde[2] | Predicted Solubility of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde | Experimental Data (mg/mL at 25°C) |

| Dichloromethane | Chlorinated | Soluble | Likely Soluble | Data to be determined |

| Chloroform | Chlorinated | Soluble | Likely Soluble | Data to be determined |

| Ethyl Acetate | Polar Aprotic | Soluble | Likely Soluble | Data to be determined |

| Methanol | Polar Protic | - | Likely Soluble | Data to be determined |

| Acetone | Polar Aprotic | - | Likely Soluble | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | - | Likely Highly Soluble | Data to be determined |

| Toluene | Aromatic | - | Likely Slightly Soluble | Data to be determined |

| Hexane | Nonpolar | - | Likely Insoluble | Data to be determined |

Experimental Methodology: The Shake-Flask Method for Equilibrium Solubility

To establish a definitive solubility profile, the shake-flask method is the gold-standard and most reliable technique for determining thermodynamic equilibrium solubility.[3] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At this point, the concentration of the solute in the solvent is at its maximum, creating a saturated solution. The undissolved solid is then removed, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.

Materials and Equipment

-

2-Bromo-5-fluoro-3-hydroxybenzaldehyde (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control (e.g., incubator shaker)

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or another suitable quantitative instrument.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solution: a. Add an excess amount of solid 2-Bromo-5-fluoro-3-hydroxybenzaldehyde to a pre-weighed glass vial. "Excess" means enough solid will visibly remain undissolved at the end of the experiment. b. Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. b. Agitate the mixture for a prolonged and consistent period, typically 24 to 72 hours.[4] Causality: This extended period is crucial to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute. Shorter times might only yield kinetic solubility values, which can be misleading.[5]

-

Phase Separation: a. After equilibration, remove the vial from the shaker and let it stand briefly to allow the majority of the solid to settle. b. To ensure complete removal of undissolved particles, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes). c. Causality: This step is critical to prevent particulate matter from entering the analytical sample, which would artificially inflate the measured concentration.

-

Sample Collection and Preparation: a. Carefully draw the clear supernatant using a syringe. b. Immediately filter the supernatant through a chemically inert 0.22 µm syringe filter (e.g., PTFE) into a clean vial. Causality: Filtration provides a final, robust barrier against any suspended micro-particles. The filter material must be chosen carefully to avoid adsorption of the solute. c. Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

Visualization of Experimental Workflow

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography is a precise and widely used method for determining the concentration of the solute in the filtered saturated solution.

Protocol

-

Method Development: Develop a reverse-phase HPLC method capable of resolving 2-Bromo-5-fluoro-3-hydroxybenzaldehyde from any potential impurities or degradation products. A C18 column with a mobile phase of acetonitrile and water is a common starting point. Detection should be performed at a UV wavelength where the compound exhibits maximum absorbance.

-

Calibration Curve: a. Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. b. Inject each standard solution into the HPLC system and record the peak area. c. Plot a calibration curve of peak area versus concentration. The curve should be linear (R² > 0.999) in the expected concentration range of the diluted samples.

-

Sample Analysis: a. Inject the prepared (diluted) sample from the solubility experiment. b. Determine the peak area for the compound. c. Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Final Calculation: a. Account for the dilution factor to determine the original concentration in the saturated solution. b. Express the final solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Analytical Workflow

Caption: Workflow for Quantification using HPLC with a Calibration Curve.

Conclusion

While published quantitative solubility data for 2-Bromo-5-fluoro-3-hydroxybenzaldehyde remains elusive, a robust prediction of its behavior can be made based on its molecular structure. The presence of both hydrogen-bonding groups and a significant aromatic system suggests solubility in a range of polar protic and aprotic organic solvents, with limited solubility in nonpolar media. This guide provides the theoretical foundation and, most critically, a detailed, authoritative experimental protocol—the shake-flask method—to empower researchers to generate the precise, high-quality solubility data required for their work. The empirical determination of this data is essential for the successful application of this valuable chemical intermediate in research and development.

References

-

Cheméo. (n.d.). Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5). Retrieved from [Link]

-

Ribeiro da Silva, M. A., & Monte, M. J. S. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Wang, L., et al. (2016). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. Retrieved from [Link]

-

Huang, Q., et al. (2012). Facile Synthesis of Benzaldehyde-Functionalized Ionic Liquids and Their Flexible Functional Group Transformations. ResearchGate. Retrieved from [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Retrieved from [Link]

-

Tanski, J. M., & Tureski, R. E. (2013). 2-Bromo-5-fluorobenzaldehyde. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0 [chemicalbook.com]

- 3. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes [mdpi.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Benzaldehyde solubility | Sigma-Aldrich [sigmaaldrich.com]

Literature review of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde derivatives

An In-depth Technical Guide to the Synthesis, Reactivity, and Therapeutic Potential of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde and Its Structural Analogues

Abstract

Substituted benzaldehydes are cornerstone synthons in the landscape of medicinal chemistry and materials science. The unique electronic and steric properties imparted by halogen and hydroxyl functionalities make them prized precursors for a diverse array of bioactive molecules. This guide focuses on the chemical persona of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde, a molecule of significant synthetic interest. Due to the nascent stage of its direct exploration in peer-reviewed literature, this document adopts a comprehensive approach. We will build a predictive and practical framework by conducting an in-depth review of its closest structural analogues. This guide will traverse the key synthetic methodologies, delve into the principles governing its reactivity, and illuminate the therapeutic applications of its derivatives, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial agent development. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in their synthetic and drug discovery endeavors.

Introduction: The Strategic Value of Polysubstituted Benzaldehydes

The benzaldehyde scaffold, while simple, offers a gateway to immense chemical complexity. The strategic placement of electron-withdrawing and electron-donating groups dramatically alters the reactivity of both the aromatic ring and the aldehyde functionality. Halogens, such as bromine and fluorine, introduce unique electronic effects and can participate in halogen bonding, influencing molecular conformation and ligand-receptor interactions. The hydroxyl group is a powerful hydrogen bond donor and acceptor and a strong ortho-, para-directing group in electrophilic aromatic substitution.

The target molecule, 2-Bromo-5-fluoro-3-hydroxybenzaldehyde, combines these features:

-

An Aldehyde Group: A versatile handle for nucleophilic additions and condensations to form Schiff bases, chalcones, and other heterocyclic systems.

-

A Bromine Atom: Positioned ortho to the aldehyde, it exerts a strong electron-withdrawing inductive effect (-I), enhancing the electrophilicity of the carbonyl carbon.

-

A Fluorine Atom: Known for its ability to improve metabolic stability and binding affinity in drug candidates.

-

A Hydroxyl Group: A potent activating group that can direct further substitutions and is crucial for many biological activities, including antioxidant effects.

This unique combination makes the scaffold an attractive starting point for synthesizing novel therapeutic agents. Derivatives of structurally similar compounds have shown promise as inhibitors of phosphodiesterase 4 (PDE4), Bcl-XL, and cancer cell growth, highlighting the potential of this chemical class.[1][2]

Synthetic Strategies and Methodologies

While direct synthesis routes for 2-Bromo-5-fluoro-3-hydroxybenzaldehyde are not extensively documented, a robust synthetic strategy can be devised from established protocols for its analogues. The primary challenge lies in the regioselective introduction of the three different substituents.

Proposed Synthetic Pathway

A logical approach involves the bromination of a fluorinated hydroxybenzaldehyde precursor. The strong directing effect of the hydroxyl group is the key to controlling the regioselectivity of the bromination step.

Caption: Proposed synthesis of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde.

Causality of Experimental Choices:

-

Starting Material: 3-Fluoro-5-hydroxybenzaldehyde is a logical precursor. The hydroxyl group at position 3 will direct electrophilic substitution to the ortho positions (2, 4, and 6). Position 5 is already occupied by fluorine.

-

Protection: The hydroxyl group is highly activating and can lead to side reactions during bromination. Protecting it (e.g., as a methoxymethyl (MOM) ether) temporarily masks its reactivity, ensuring a cleaner reaction.

-

Bromination: N-Bromosuccinimide (NBS) is a mild and selective brominating agent often preferred over elemental bromine to minimize over-bromination and side-product formation. The directing effect of the protected hydroxyl and aldehyde groups will favor bromination at the C2 position.

-

Deprotection: A simple acidic workup is typically sufficient to remove the MOM protecting group, yielding the final product.

Reference Protocol: Synthesis of 2-Bromo-5-hydroxybenzaldehyde

This well-documented protocol for a closely related analogue provides a practical template for laboratory synthesis.[1][3]

Step-by-Step Methodology:

-

Dissolution: Suspend 3-hydroxybenzaldehyde (1.0 eq) in dichloromethane (CH2Cl2) in a four-necked, round-bottomed flask equipped with an overhead stirrer, temperature probe, and addition funnel.

-

Heating: Gently heat the mixture to 35-40 °C to ensure complete dissolution of the starting material.[3]

-

Bromination: Slowly add bromine (1.02 eq) dropwise via the addition funnel. The rate of addition should be carefully controlled to maintain the internal temperature between 35-38°C.[1][3]

-

Scientist's Insight: Maintaining this temperature is critical. Too low, and the reaction rate is impractically slow. Too high, and the risk of di-bromination and other side reactions increases, complicating purification and reducing yield.

-

-

Reaction: After the addition is complete, stir the reaction mixture at 35 °C overnight to ensure complete conversion.

-

Crystallization: Slowly cool the mixture to -5 to 0 °C over 2 hours and continue stirring for an additional hour at this temperature to maximize the precipitation of the product.[3]

-

Isolation: Collect the precipitated solid by filtration. Wash the filter cake with a cold 1:1 mixture of n-heptane/dichloromethane to remove residual starting materials and soluble impurities.

-

Drying: Dry the resulting solid under vacuum to obtain 2-bromo-5-hydroxybenzaldehyde. A typical yield is around 63%.[3]

Physicochemical Properties and Reactivity Profile

The interplay between the bromo, fluoro, and hydroxyl groups governs the molecule's physical properties and chemical behavior.

Physicochemical Data (Based on Analogues)

The following table summarizes key physical properties reported for close structural analogues, providing a predictive baseline for the target compound.

| Property | 2-Bromo-5-hydroxybenzaldehyde | 2-Bromo-5-fluorobenzaldehyde | 5-Bromo-3-fluoro-2-hydroxybenzaldehyde |

| Molecular Formula | C₇H₅BrO₂ | C₇H₄BrFO | C₇H₄BrFO₂ |

| Molecular Weight | 201.02 g/mol [2] | 203.01 g/mol [4] | 219.01 g/mol [5] |

| Appearance | Pale Grey Solid[1] | - | - |

| Melting Point | - | 51-56 °C[4] | - |

| Boiling Point | 286.7 °C at 760 mmHg[2] | - | - |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate[2] | Soluble in chloroform[6] | - |

| Storage Temp. | Room temperature[2] | 2-8°C[4] | - |

Chemical Reactivity

The reactivity is dictated by the electronic effects of the substituents:

-

Aldehyde (-CHO): Strongly deactivating (-I, -M effects), making the aromatic ring less susceptible to electrophilic attack and directing incoming electrophiles to the meta position. It renders the carbonyl carbon highly electrophilic.[7]

-

Hydroxyl (-OH): Strongly activating (+M > -I effects), making the ring more susceptible to electrophilic attack and directing incoming groups to the ortho and para positions.[7]

-

Bromo (-Br) & Fluoro (-F): Deactivating (-I effect) yet ortho, para-directing (+M effect).[7]

Key Reaction Classes:

-

Nucleophilic Addition to Carbonyl: The electron-withdrawing bromo group ortho to the aldehyde in the target molecule is expected to increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This facilitates reactions like Wittig olefination, Grignard additions, and reductive amination.[7]

-

Electrophilic Aromatic Substitution: The powerful activating effect of the hydroxyl group dominates.[7] Therefore, further substitution (e.g., nitration, sulfonation) would likely be directed to the positions ortho and para to the -OH group (C4 and C6).

-

Condensation Reactions: The aldehyde is a prime substrate for condensation with active methylene compounds or amines. This is the most widely exploited reaction for this class of molecules, leading to therapeutically relevant derivatives like chalcones and Schiff bases.[8][9]

Synthesis of Key Derivatives: Protocols and Mechanisms

The aldehyde and hydroxyl groups are versatile handles for creating extensive libraries of derivatives.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are precursors to flavonoids and exhibit a wide range of biological activities, notably anti-inflammatory effects.[9]

Caption: Workflow for the synthesis of chalcone derivatives.

Detailed Protocol for Chalcone Synthesis: [9]

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) dropwise.

-

Reaction Monitoring: Stir the mixture for 24 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with distilled water until the washings are neutral, and dry the product.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Synthesis of Schiff Bases

Schiff bases (or imines) are another class of derivatives with potent antimicrobial and anticancer activities.[8] They are readily formed by the condensation of the aldehyde with a primary amine.

Detailed Protocol for Schiff Base Synthesis:

-

Dissolution: Dissolve the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Amine Addition: Add an ethanolic solution of the desired primary amine (1.0 eq) to the flask.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution.

-

Purification: Collect the solid by filtration and recrystallize from ethanol to yield the pure product.

Biological Activities and Therapeutic Applications

Derivatives of bromo-hydroxybenzaldehydes have demonstrated significant potential in several key therapeutic areas.[8]

Anti-inflammatory Activity

Inflammation is a key pathogenic factor in many diseases. Derivatives of these scaffolds can potently suppress inflammatory responses.[10]

Mechanism of Action: A brominated vanillin derivative, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, was shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[10] This compound significantly reduced the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of iNOS and COX-2 enzymes.[10] It also suppressed the expression of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10]

Caption: Inhibition of NF-κB and MAPK pathways by benzaldehyde derivatives.

In Vitro Assay Protocol: NO Inhibition in RAW 264.7 Macrophages [9][10]

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the synthesized derivative for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. A control group should be left unstimulated.

-

NO Measurement: After 24 hours, collect the cell culture supernatant. Measure the nitrite concentration in the supernatant using the Griess reagent, which correlates directly with NO production.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.

Anticancer and Antimicrobial Activities

Derivatives of bromo-hydroxybenzaldehydes have also been evaluated for their cytotoxic and antimicrobial properties.

Anticancer Activity: Benzyloxybenzaldehyde analogues, which can be synthesized from these precursors, have shown cytotoxic effects against cancer cell lines like HL-60 (human promyelocytic leukemia). The mechanism often involves the induction of apoptosis and cell cycle arrest.[8]

| Compound Type | Cell Line | IC₅₀ (µM) |

| Benzyloxybenzaldehyde Analogue (R2 = 3-OCH₃) | HL-60 | <1[8] |

| Benzyloxybenzaldehyde Analogue (R1 = 5-Cl) | HL-60 | 8.2[8] |

Antimicrobial Activity: Schiff bases and their metal complexes are a well-studied class of compounds derived from 2-Bromo-5-hydroxybenzaldehyde that exhibit a broad spectrum of antimicrobial activity.[8] Hydrazone derivatives have also shown potent activity against Gram-positive bacteria.[11]

| Derivative | Staphylococcus aureus MIC (mg/mL) | Streptococcus pyogenes MIC (mg/mL) |

| Ethyl Ester | 2.5[11] | 5.0[11] |

| Hydrazone | 2.5[11] | 2.5[11] |

Conclusion

While 2-Bromo-5-fluoro-3-hydroxybenzaldehyde remains a frontier molecule with limited direct characterization, a comprehensive analysis of its structural analogues provides a powerful and predictive roadmap for its exploitation. The synthetic pathways are accessible through established regioselective bromination techniques. The inherent reactivity of its functional groups makes it an exceptional platform for generating diverse chemical libraries of chalcones, Schiff bases, and other heterocyclic systems. The consistent and potent anti-inflammatory, anticancer, and antimicrobial activities observed in these derivatives underscore the immense therapeutic potential held within this scaffold. This guide provides the foundational knowledge and practical protocols for researchers to unlock the full potential of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde and its future derivatives in the pursuit of novel therapeutic agents.

References

- Benchchem. (n.d.). Validating the Biological Potential of 2-Bromo-5-hydroxybenzaldehyde Derivatives: A Comparative Guide. Benchchem.

- ChemicalBook. (n.d.). 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis. ChemicalBook.

- ChemicalBook. (2026, January 13). 2-BROMO-5-HYDROXYBENZALDEHYDE Chemical Properties,Uses,Production. ChemicalBook.

- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde. Google Patents.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluorobenzaldehyde 96 94569-84-3. Sigma-Aldrich.

- Benchchem. (n.d.). Comparative study of the inhibitory effects of 2-Bromo-5-hydroxybenzaldehyde-derived compounds. Benchchem.

- ChemicalBook. (n.d.). 2-Bromo-3-hydroxybenzaldehyde synthesis. ChemicalBook.

- LifeChem Pharma. (n.d.). 2-bromo-5-hydroxy Benzaldehyde. LifeChem Pharma.

- PubChem. (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. PubChem.

- ResearchGate. (n.d.). (PDF) 2-Bromo-5-fluorobenzaldehyde. ResearchGate.

- Benchchem. (n.d.). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers. Benchchem.

- Benchchem. (n.d.). Application Notes: 2-Bromo-5-hydroxybenzaldehyde in the Preparation of Anti-inflammatory Agents. Benchchem.

- MDPI. (2026, January 7). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI.

- ResearchGate. (2025, August 9). (PDF) 2-Bromo-5-hydroxybenzaldehyde. ResearchGate.

Sources

- 1. 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0 [chemicalbook.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Bromo-5-fluorobenzaldehyde 96 94569-84-3 [sigmaaldrich.com]

- 5. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Structural Analysis & Characterization of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde

Technical Whitepaper | Application Note: SA-2026-BFHB

Executive Summary

2-Bromo-5-fluoro-3-hydroxybenzaldehyde (CAS: 1807143-47-0) is a high-value pharmacophore scaffold used in the synthesis of kinase inhibitors, anti-inflammatory agents, and fluorinated heterocycles.[1][2] Its structural uniqueness lies in the dense functionalization of the benzene ring, where the interplay between the electron-withdrawing aldehyde/fluorine groups and the electron-donating hydroxyl group creates a distinct electronic signature.

This guide provides a rigorous structural analysis framework. Unlike generic datasheets, we focus on the causality of spectral features —specifically how the fluorine atom acts as a spin-active probe (

Molecular Architecture & Connectivity

To accurately interpret spectra, one must first map the atomic connectivity and spatial arrangement.

IUPAC Numbering Logic:

-

C1: Benzaldehyde carbon (ipso to CHO).[3]

-

C2: Bromine substitution (ortho).[4]

-

C3: Hydroxyl substitution (meta).

-

C4: Aromatic Proton (para to CHO).

-

C5: Fluorine substitution (meta to CHO).

-

C6: Aromatic Proton (ortho to CHO).

3D Conformational Insight: The steric bulk of the bromine atom at C2 forces the aldehyde carbonyl group out of coplanarity with the aromatic ring, or locks it into a specific rotamer to minimize dipole repulsion. However, the hydroxyl group at C3 is positioned to potentially form a weak intramolecular hydrogen bond with the bromine (OH···Br), though intermolecular H-bonding usually dominates in the solid state.

Spectroscopic Atlas: The Fingerprint

Note: The following data represents the theoretical consensus and representative values derived from substituent chemical shift increments (SCS) and similar fluorinated benzaldehyde standards.

Mass Spectrometry (MS)

Primary Identification Marker: The Bromine Isotope Pattern.

-

Molecular Ion (

): 218/220 Da. -

Pattern: A distinct 1:1 doublet intensity ratio (

Br : -

Fragmentation: Loss of CHO (

) is a common primary fragment.

H NMR Spectroscopy (Proton)

The proton spectrum is defined by two aromatic signals and two exchangeable/deshielded singlets.

| Position | Shift ( | Multiplicity | Coupling Constants ( | Structural Assignment |

| -CHO | 10.2 - 10.4 | s (or d) | Aldehyde proton. Long-range coupling to F is possible but rare. | |

| -OH | 5.5 - 11.0 | br s | N/A | Hydroxyl proton. Shift varies heavily with solvent ( |

| H-6 | 7.3 - 7.5 | dd | Ortho to CHO, Ortho to F. The large F-coupling is diagnostic. | |

| H-4 | 7.0 - 7.2 | dd | Between OH and F. Shielded by OH (ortho), Deshielded by F (ortho). |

Critical Analysis:

The key to distinguishing this from the para-fluoro isomer is the coupling of H-6 . In this structure, H-6 is ortho to the Fluorine at C5, resulting in a large

C NMR Spectroscopy (Carbon)

Fluorine (

-

C5 (C-F): Doublet,

Hz. (Distinctive large splitting). -

C4/C6 (Ortho to F): Doublet,

Hz. -

C1/C3 (Meta to F): Doublet,

Hz. -

C2 (Para to F): Doublet,

Hz (often appears as a broadened singlet).

F NMR Spectroscopy[5]

-

Shift:

to -

Pattern: Triplet or doublet of doublets (coupling to H4 and H6). Decoupling (

F{

Differential Diagnosis: Isomer Exclusion

A common synthetic impurity is 2-Bromo-5-fluoro-4-hydroxybenzaldehyde or 2-Bromo-4-fluoro-5-hydroxybenzaldehyde .

Decision Logic:

-

NOESY (Nuclear Overhauser Effect):

-

Irradiate the -CHO signal.

-

Target Compound: You should see a strong NOE correlation to H-6 (the proton between F and CHO).

-

Isomer Check: If OH is at C6 (ortho to CHO), you will see NOE to the OH proton (if visible/H-bonded) or no aromatic NOE.

-

-

Coupling Constants:

-

Measure

for the proton adjacent to the carbonyl. -

If

Hz, F is ortho to that proton (Correct structure). -

If

Hz, F is meta (Incorrect isomer).

-

Experimental Workflow: Structural Elucidation

The following diagram outlines the logical flow for validating the structure of a synthesized batch.

Figure 1: Step-by-step decision tree for the structural validation of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde.

Synthetic Utility & Reactivity Profile

Understanding the structure allows for predictive reactivity in drug design.[4]

-

Site C1 (Aldehyde):

-

Reactivity: Condensation reactions (Knoevenagel, Wittig).

-

Note: The adjacent Br (C2) provides steric hindrance, requiring longer reaction times or higher temperatures compared to unsubstituted benzaldehydes.

-

-

Site C2 (Bromine):

-

Reactivity: Suzuki-Miyaura or Buchwald-Hartwig coupling.

-

Selectivity: The C2-Br is electronically activated by the ortho-carbonyl (C1) and meta-fluorine (C5), making it a prime candidate for Pd-catalyzed cross-coupling.

-

-

Site C3 (Hydroxyl):

-

Reactivity: O-alkylation (ether formation).

-

Protection: Often requires protection (e.g., TBS, MOM) before performing lithiation or aggressive coupling at C2 to prevent proton quenching.

-

References

-

AK Scientific. (n.d.). 2-Bromo-5-fluoro-3-hydroxybenzaldehyde Product Data. Retrieved from

-

BenchChem. (2025).[4][5] Application Notes: 2-Bromo-5-hydroxybenzaldehyde in the Preparation of Anti-inflammatory Agents. Retrieved from

-

PubChem. (n.d.).[6] Compound Summary: 2-Bromo-5-hydroxybenzaldehyde (Isomer Analog Data). Retrieved from

-

Matos Beja, A., et al. (2000).[7] 2-Bromo-5-hydroxybenzaldehyde Crystal Structure. Acta Crystallographica Section C. Retrieved from

- Reichert, D. E., et al. (2017). 19F NMR in Medicinal Chemistry: A Guide to Structure Elucidation. (General Reference for 19F Coupling Constants).

Sources

- 1. 1780708-84-0|2-Bromo-6-fluoro-3-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 1807172-65-1|2-Bromo-1-(2-bromo-5-fluoro-3-hydroxyphenyl)ethan-1-one|BLD Pharm [bldpharm.com]

- 3. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ciencia.ucp.pt [ciencia.ucp.pt]

A Technical Guide to the Therapeutic Potential of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde: A Scaffold for Novel Drug Discovery

Introduction: The Promise of a Multifunctional Scaffold

In the landscape of modern drug discovery, the identification of versatile chemical scaffolds is a critical starting point for the development of novel therapeutics. 2-Bromo-5-fluoro-3-hydroxybenzaldehyde is one such molecule of emerging interest. Its unique substitution pattern—featuring a reactive aldehyde, a phenolic hydroxyl group, and halogen atoms—presents a rich platform for chemical modification and the exploration of diverse biological activities. While direct therapeutic applications of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde are not yet extensively documented, a wealth of data from structurally related compounds provides a strong rationale for its investigation across several key therapeutic areas. This guide will provide an in-depth analysis of these potential applications, grounded in the established bioactivities of its analogs, and offer a technical framework for its future exploration by researchers and drug development professionals.

The strategic placement of the bromo and fluoro substituents on the benzaldehyde ring is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and electronic character, which can in turn influence its pharmacokinetic profile and target engagement. The hydroxyl and aldehyde groups serve as key handles for synthetic elaboration, allowing for the creation of diverse libraries of derivatives, including Schiff bases, chalcones, and other heterocyclic systems with proven pharmacological relevance.

Potential Therapeutic Applications: An Evidence-Based Exploration

The therapeutic potential of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde can be inferred from the well-documented activities of its structural analogs, particularly 2-Bromo-5-hydroxybenzaldehyde. The following sections will detail the most promising avenues for investigation, supported by data from related compounds.

Anti-Inflammatory Activity: Modulating Key Signaling Pathways

Inflammation is a complex biological response implicated in a wide range of pathologies, from autoimmune disorders to neurodegenerative diseases and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a major focus of pharmaceutical research. Derivatives of substituted benzaldehydes have shown considerable promise in this area.[1][2]

Mechanistic Insights: The NF-κB and MAPK Signaling Cascades

A likely mechanism for the anti-inflammatory effects of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

A structurally related compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, has been shown to exert its anti-inflammatory effects by inactivating the ERK, JNK, and NF-κB pathways in RAW 264.7 macrophages.[2] This provides a strong precedent for investigating a similar mechanism for 2-Bromo-5-fluoro-3-hydroxybenzaldehyde.

Visualizing the NF-κB Signaling Pathway

Caption: Potential inhibition of the NF-κB signaling pathway by 2-Bromo-5-fluoro-3-hydroxybenzaldehyde.

Experimental Protocol: In Vitro Evaluation of Anti-Inflammatory Activity in Macrophages

This protocol outlines a standard procedure for assessing the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow to adhere overnight.

-

Treat cells with various concentrations of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader to determine cell viability and identify non-toxic concentrations for subsequent experiments.

-

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow to adhere overnight.

-

Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant as described above.

-

Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for NF-κB and MAPK Pathway Proteins:

-

After treatment with the test compound and LPS, lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-p65, phospho-IκBα, phospho-ERK, phospho-JNK, phospho-p38).

-

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Normalize the results to a loading control such as β-actin or GAPDH.

-

Anticancer Potential: Targeting Cell Proliferation and Survival

The development of novel anticancer agents remains a high priority in biomedical research. Substituted benzaldehydes and their derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3][4] The core scaffold of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde is a promising starting point for the synthesis of compounds with potential anticancer activity.

Mechanistic Considerations: Induction of Apoptosis and Cell Cycle Arrest

Many anticancer drugs exert their effects by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest, thereby preventing the uncontrolled proliferation of cancer cells. Derivatives of 2-Bromo-5-hydroxybenzaldehyde have been shown to act through these mechanisms.[4] Furthermore, this compound is used as a reactant in the synthesis of inhibitors of Bcl-XL, an anti-apoptotic protein that is often overexpressed in cancer cells, and inhibitors of prostate cancer cell growth.[5][6][7]

Experimental Workflow for Anticancer Activity Screening

Caption: A streamlined workflow for the evaluation of novel anticancer agents derived from 2-Bromo-5-fluoro-3-hydroxybenzaldehyde.

Antimicrobial Applications: A Scaffold for Novel Antibiotics

The rise of antibiotic-resistant bacteria poses a significant threat to global health. There is an urgent need for new antimicrobial agents with novel mechanisms of action. Schiff bases, which can be readily synthesized from 2-Bromo-5-fluoro-3-hydroxybenzaldehyde, and their metal complexes are a well-established class of compounds with a broad spectrum of antimicrobial activity.[4]

Mechanism of Action: Multiple and Varied

The antimicrobial activity of Schiff bases is often attributed to the presence of the imine (-C=N-) group, which can interfere with various cellular processes in microorganisms. Chelation with metal ions can enhance the lipophilicity of the compounds, facilitating their transport across microbial cell membranes and subsequent interaction with intracellular targets.

Neuroprotective Effects: Potential in Alzheimer's Disease Treatment

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline. One of the therapeutic strategies for managing Alzheimer's is the inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase), which leads to an increase in the levels of the neurotransmitter acetylcholine in the brain.[8][9] Substituted benzaldehydes have been used to develop dual cholinesterase inhibitors, suggesting that derivatives of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde could also be explored for this application.[8]

Hematological Applications: Modulating Hemoglobin Oxygen Affinity

Substituted benzaldehydes have been designed as allosteric modulators of hemoglobin, with the aim of increasing its oxygen affinity.[10][11] This has potential applications in the treatment of conditions characterized by tissue hypoxia, such as sickle cell disease, as well as in sensitizing hypoxic tumors to radiotherapy.[10][11] The specific substitution pattern of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde could offer a unique profile of interaction with the hemoglobin molecule.

Quantitative Data for Structurally Related Compounds

While specific data for 2-Bromo-5-fluoro-3-hydroxybenzaldehyde is not yet available in the public domain, the following table summarizes the anticancer activity of some benzyloxybenzaldehyde derivatives, which are structurally related to compounds that can be synthesized from 2-Bromo-5-hydroxybenzaldehyde, a close analog of the topic compound.[4]

| Compound ID | R1 (Benzaldehyde Ring) | R2 (Benzyl Ring) | IC50 (µM) against HL-60 Cells[4] |

| 17 | H | H | >10 |

| 28 | 5-Cl | H | 8.2 |

| 26 | 4-OCH₃ | H | 9.5 |

| 27 | 5-OCH₃ | H | 9.5 |

| 29 | H | 3-OCH₃ | <1 |

| 30 | H | 2-Cl | 1-10 |

| 31 | H | 4-Cl | 1-10 |

Note: This data is for benzyloxybenzaldehyde derivatives and serves to illustrate the potential for potent anticancer activity within this class of compounds.

Synthesis and Chemical Properties

The synthesis of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde is not widely reported, but it can be conceptually approached through established methods of aromatic substitution. A plausible synthetic route would involve the selective bromination and fluorination of a suitably protected 3-hydroxybenzaldehyde precursor. The chemical reactivity of this molecule is dictated by its three functional groups:

-

Aldehyde group: Susceptible to nucleophilic addition, condensation reactions (e.g., to form Schiff bases and chalcones), and oxidation/reduction.

-

Hydroxyl group: Can undergo O-alkylation and O-acylation, and its electron-donating nature activates the aromatic ring towards electrophilic substitution.

-

Bromo and Fluoro groups: Influence the electronic properties of the aromatic ring and can participate in cross-coupling reactions, allowing for further structural diversification.

Future Directions and Drug Development Considerations

The therapeutic potential of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde, as inferred from its structural analogs, warrants a systematic and rigorous investigation. The key next steps for advancing this molecule in a drug discovery program include:

-

Synthesis and Characterization: Development of a robust and scalable synthetic route to produce high-purity 2-Bromo-5-fluoro-3-hydroxybenzaldehyde.

-

Library Synthesis: Creation of a diverse library of derivatives by modifying the aldehyde and hydroxyl groups to explore the structure-activity relationship (SAR).

-

In Vitro Screening: Comprehensive screening of the parent compound and its derivatives in a panel of assays relevant to the potential therapeutic areas identified in this guide (e.g., anti-inflammatory, anticancer, antimicrobial assays).

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies to identify their molecular targets and signaling pathways.

-

In Vivo Efficacy and Safety Studies: Evaluation of the most promising lead compounds in relevant animal models to assess their efficacy, pharmacokinetics, and toxicity.

Conclusion

2-Bromo-5-fluoro-3-hydroxybenzaldehyde represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The strong body of evidence from its structural analogs suggests significant potential in anti-inflammatory, anticancer, antimicrobial, and other applications. This technical guide provides a comprehensive framework for researchers and drug development professionals to initiate and advance the exploration of this versatile molecule. Through systematic synthesis, screening, and mechanistic studies, the full therapeutic potential of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde and its derivatives can be unlocked, potentially leading to the discovery of next-generation medicines for a range of human diseases.

References

-

Beddell, C. R., Goodford, P. J., Kneen, G., White, R. D., Wilkinson, S., & Wootton, R. (n.d.). Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes. British Journal of Pharmacology. Retrieved from [Link]

- Safo, M. K., & Abraham, D. J. (2015). Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation. Google Patents.

-

Khan, S., & Ahmad, I. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Retrieved from [Link]

-

Kumar, A., Sharma, S., & Kumar, D. (n.d.). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. Scientific Reports. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

-

Matos Beja, A., et al. (1997). 2-Bromo-5-hydroxybenzaldehyde. Acta Crystallographica Section C: Crystal Structure Communications. Retrieved from [Link]

-

Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

Jolad, S. D., & Rajagopal, S. (n.d.). 2-bromo-4-methylbenzaldehyde. Organic Syntheses. Retrieved from [Link]

-

Lee, J. H., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules. Retrieved from [Link]

-

Matos Beja, A., et al. (1997). 2-Bromo-5-hydroxybenzaldehyde. Acta Crystallographica Section C: Crystal Structure Communications. Retrieved from [Link]

-

Matos Beja, A., et al. (2000). 2-Bromo-5-hydroxybenzaldehyde. Acta Crystallographica Section C: Crystal Structure Communications. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ojs.wiserpub.com [ojs.wiserpub.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lifechempharma.com [lifechempharma.com]

- 8. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US9018210B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]

A Technical Guide to 2-Bromo-5-fluoro-3-hydroxybenzaldehyde: Synthesis, Properties, and Applications in Pharmaceutical Development

Abstract

2-Bromo-5-fluoro-3-hydroxybenzaldehyde (CAS No. 1807143-47-0) is a highly functionalized aromatic aldehyde that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern—featuring an aldehyde, a hydroxyl group, and two distinct halogens—provides a versatile scaffold for the synthesis of complex pharmaceutical agents. The strategic placement of the bromo, fluoro, and hydroxyl groups imparts specific electronic and steric properties that are instrumental in directing synthetic transformations and modulating the biological activity of target molecules. This guide provides an in-depth analysis of the compound's physicochemical properties, outlines logical and field-proven synthetic strategies, and explores its reactivity and applications as a key pharmaceutical intermediate. The content herein is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Value of Polysubstituted Benzaldehydes